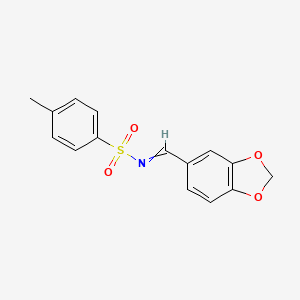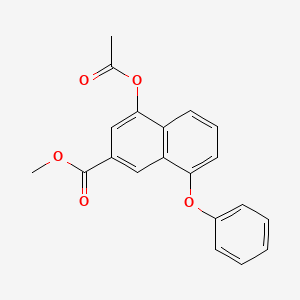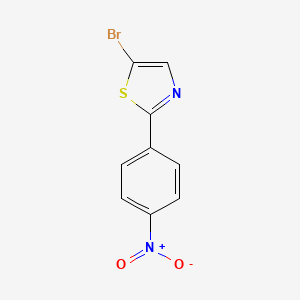
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is a compound that has garnered interest due to its structural similarity to capsaicin, a compound known for its biological activity. This compound features a 1,3-benzodioxole ring and a benzenesulfonamide group, making it distinct from capsaicin, which has a 2-methoxyphenol moiety and an aliphatic amide chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves converting the vanillyl system on the capsaicinoid structure to a benzodioxol group and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond is replaced by a sulfonamide bond using bioisosteric concepts . Specific reaction conditions and reagents used in the synthesis include:
Starting Materials: 1,3-benzodioxole and benzenesulfonamide.
Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable catalyst.
Catalysts: Common catalysts include acids or bases that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to capsaicin.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves its interaction with molecular targets similar to those of capsaicin. It is believed to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Capsaicin: Differs by having a 2-methoxyphenol moiety and an aliphatic amide chain.
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: Another analogue with slight structural variations.
Uniqueness
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is unique due to its combination of a 1,3-benzodioxole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogues .
Eigenschaften
CAS-Nummer |
100200-71-3 |
|---|---|
Molekularformel |
C15H13NO4S |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3 |
InChI-Schlüssel |
FAAORLFQSDBSJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)




![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)


